N-(4-chlorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN4O3S/c1-14-23-19(15(12-33)11-29-14)10-20-25(35-23)31-24(18-4-2-3-5-21(18)28)32-26(20)36-13-22(34)30-17-8-6-16(27)7-9-17/h2-9,11,33H,10,12-13H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWOBBBAQAHIHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4F)SCC(=O)NC5=CC=C(C=C5)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a synthetic compound with potential biological activities that warrant detailed exploration. The compound features a complex structure that incorporates multiple pharmacologically relevant moieties, including a chlorophenyl group and a triazatricyclo framework.
Antibacterial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance:
- Mechanism of Action : The presence of the chlorophenyl and fluorophenyl groups enhances the lipophilicity and membrane permeability of the compound, facilitating its interaction with bacterial cell membranes.
- Efficacy : Preliminary screening has shown that derivatives of similar compounds exhibit moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Salmonella typhi | 11.29 - 77.38 µM |
Antifungal Activity
The compound's antifungal capabilities are also noteworthy:
- Activity Against Fungi : Similar compounds have demonstrated antifungal activity against strains like Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .
- Potential Applications : This suggests a promising avenue for treating fungal infections alongside bacterial infections.
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory properties:
- Acetylcholinesterase Inhibition : Compounds containing similar moieties have been shown to act as effective acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases .
- Urease Inhibition : Some derivatives demonstrated strong urease inhibitory activity, indicating potential applications in managing urease-related disorders .
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
-
Study on Oxadiazole Derivatives : A series of synthesized oxadiazole compounds were evaluated for their antibacterial and antifungal activities, revealing significant efficacy against multiple strains .
- Findings : The study highlighted that modifications in the phenyl ring significantly influenced antibacterial potency.
- Piperidine Moieties : Research on piperidine-based compounds has shown promising results in various biological assays, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Key Differences :
- Substituent positions : The target compound has a 4-chlorophenyl (acetamide side) and 2-fluorophenyl (tricyclic core), whereas this analog features 2-chlorophenyl (core) and 4-fluorophenyl (acetamide side).
- The 4-fluorophenyl group in the analog may enhance π-stacking in hydrophobic pockets compared to the target’s 4-chlorophenyl group .
Physicochemical Properties :
Synthetic Considerations :
Both compounds likely require multistep synthesis involving:
Construction of the tricyclic core via cyclocondensation reactions.
Thioether formation using mercaptoacetic acid derivatives.
Final acetamide coupling via activated esters or carbodiimide chemistry.
The analog’s synthesis is documented using similar protocols, yielding 81% purity in related acetamide derivatives .
N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide
Structural Contrasts :
- Simpler backbone : Lacks the tricyclic system, reducing molecular weight (334.2 g/mol) and complexity (Complexity Index = 748 for target vs. ~300 for this compound).
Research Findings and Implications
Aromatic Substituent Effects :
- Chlorine vs. Fluorine : The target’s 4-chlorophenyl group offers greater lipophilicity (higher logP) than fluorine, favoring membrane permeability but risking higher metabolic clearance.
- Positional Isomerism : The 2-fluorophenyl group on the tricyclic core may induce steric hindrance, altering binding kinetics relative to the analog’s 2-chlorophenyl configuration .
- The thioether linkage in both compounds may confer resistance to oxidative degradation compared to ether or amine analogs .
Q & A
Q. What are the recommended synthetic strategies for this compound, and how can intermediates be characterized?
The synthesis involves multi-step pathways requiring precise optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example:
- Step 1: Formation of the tricyclic core via cyclocondensation under reflux (e.g., using DMF as a solvent at 110°C) .
- Step 2: Thioether linkage introduction via nucleophilic substitution, requiring inert atmospheres to prevent oxidation of the sulfanyl group .
- Step 3: Final acetamide coupling using carbodiimide-based coupling agents .
Characterization: - NMR spectroscopy (1H/13C) confirms regiochemistry and functional group integrity.
- HPLC monitors reaction progress and purity (>95% purity threshold recommended) .
Q. What biological activities have been reported for this compound, and what assays are used for screening?
Preliminary studies indicate diverse biological activities:
| Activity Type | Mechanism | Assay Model | Reference |
|---|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | Staphylococcus aureus model | (Table) |
| Anticancer | Induction of apoptosis via caspase-3 | MCF-7 cell line (IC50: 12 µM) | |
| Anti-inflammatory | TNF-α inhibition | Murine acute edema model |
Methodological Note: Use dose-response curves and Western blotting to validate target engagement .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step synthesis?
- DoE (Design of Experiments): Apply factorial designs to test variables (e.g., solvent polarity, temperature, stoichiometry). For example, a 2^3 factorial design revealed that THF at 80°C with 1.2 eq. of coupling agent maximizes yield (78%) .
- Flow Chemistry: Continuous-flow systems reduce side reactions (e.g., epimerization) by minimizing residence time .
- In-line Analytics: Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Case Example: Discrepancies in IC50 values (e.g., 12 µM vs. 25 µM in MCF-7 cells) may arise from assay conditions.
- Mitigation Strategies:
- Standardize cell passage numbers and culture media.
- Validate target specificity using siRNA knockdown or CRISPR-edited cell lines .
- Cross-validate with orthogonal assays (e.g., mitochondrial membrane potential vs. Annexin V staining) .
Q. What computational approaches are effective for predicting binding modes and reactivity?
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with kinase domains (e.g., EGFR). Prioritize poses with hydrogen bonding to the fluorophenyl group .
- DFT Calculations: Predict regioselectivity in electrophilic substitutions (e.g., Fukui indices identify reactive sites on the tricyclic core) .
- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .
Q. How can researchers design experiments to study structure-activity relationships (SAR) for derivatives?
- Core Modifications: Systematically vary substituents on the chlorophenyl or fluorophenyl groups.
- Key Parameters:
- Lipophilicity: Measure logP values to correlate with membrane permeability.
- Steric Effects: Introduce bulky groups (e.g., tert-butyl) to probe binding pocket tolerance .
- High-Throughput Screening (HTS): Use fragment-based libraries to identify pharmacophore motifs .
Q. What strategies are recommended for elucidating metabolic stability and toxicity?
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key pathways include hydroxylation of the hydroxymethyl group .
- Toxicogenomics: Profile gene expression in HepG2 cells using RNA-seq to identify off-target effects (e.g., oxidative stress pathways) .
- ADMET Prediction: Use SwissADME or ADMETlab to forecast bioavailability and hERG liability .
Data Contradiction Analysis Example
A study reported conflicting cytotoxicity data (IC50: 12 µM vs. 25 µM) in MCF-7 cells. Potential resolutions:
Assay Variability: Differences in cell confluence or serum concentration during treatment.
Compound Purity: HPLC traces from the second study showed a 10% impurity (likely an oxidative byproduct) .
Batch Effects: Variability in synthetic batches (e.g., residual solvent traces affecting bioavailability).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
